7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Erdafitinib synthesis Quinoxaline cyclocondensation Process chemistry yield optimization

7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS 1083325-87-4, MW 289.13, C12H9BrN4) is a brominated quinoxaline–pyrazole hybrid heterocycle that serves as the definitive late-stage intermediate in all major published and patented synthetic routes to erdafitinib (Balversa®), the FDA-approved pan-FGFR inhibitor for advanced urothelial carcinoma. First reported as an isolated intermediate in the Astex Therapeutics patent family covering pyrazolyl quinoxaline kinase inhibitors, the compound features a bromine atom at the 7-position of the quinoxaline core and a 1-methyl-1H-pyrazol-4-yl substituent at the 2-position, a substitution pattern precisely required for downstream Buchwald–Hartwig amination with the 3,5-dimethoxyphenyl-ethylenediamine fragment that completes the erdafitinib scaffold.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
Cat. No. B8161027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3
InChIKeyYNUKVBWZLAROPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline – Proven Erdafitinib Intermediate for Targeted Synthesis Procurement


7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS 1083325-87-4, MW 289.13, C12H9BrN4) is a brominated quinoxaline–pyrazole hybrid heterocycle that serves as the definitive late-stage intermediate in all major published and patented synthetic routes to erdafitinib (Balversa®), the FDA-approved pan-FGFR inhibitor for advanced urothelial carcinoma [1]. First reported as an isolated intermediate in the Astex Therapeutics patent family covering pyrazolyl quinoxaline kinase inhibitors, the compound features a bromine atom at the 7-position of the quinoxaline core and a 1-methyl-1H-pyrazol-4-yl substituent at the 2-position, a substitution pattern precisely required for downstream Buchwald–Hartwig amination with the 3,5-dimethoxyphenyl-ethylenediamine fragment that completes the erdafitinib scaffold [2][3]. Unlike generic quinoxaline building blocks, this compound is synthesized with the pyrazole moiety pre-installed, eliminating the need for late-stage heterocycle construction and enabling convergent assembly of the final API [4].

Why Generic Quinoxaline–Pyrazole Building Blocks Fail to Substitute 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline in Erdafitinib Synthesis


The 7-bromo substituent is not interchangeable with other halogens or with a des-halo analog. In erdafitinib synthesis, the C-7 bromine undergoes palladium-catalyzed C–N coupling with the N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine fragment to install the pharmacophoric aniline side chain; the 2-position pre-installed 1-methylpyrazole is retained unmodified throughout this final convergence step [1]. Closely related analogs fail functionally: 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (des-bromo, MW 210.23) cannot engage in cross-coupling because it lacks a leaving group at C-7; 7-bromo-2-chloroquinoxaline (CAS 89891-65-6) requires additional synthetic steps to introduce the pyrazole at C-2, adding complexity and reducing overall yield; and the 7-nitro analog (CAS 1346245-03-1) requires a reduction–diazotization–bromination sequence that reintroduces the bromine atom, negating any synthetic advantage [2]. The specific combination of a C-7 bromine leaving group with a pre-formed C-2 1-methylpyrazole is the convergent disconnection validated across three independent synthesis routes and is protected as the key intermediate in the original erdafitinib composition-of-matter patent family [3].

Quantitative Performance Benchmarks for 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline – Synthesis Yield, Purity, and Scalability Data vs. Comparator Intermediates


Step Yield of Target Intermediate: 90.4% in Final Cyclocondensation Step (Patent Route) vs. Multistep Alternative Approaches

Patent CN112125889A (Suzhou Miracpharma) reports that the final cyclocondensation step forming 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (I) from 2-(7-bromo-quinoxalin-2-yl)malondialdehyde (V) and N-methyldiamine proceeds in 90.4% isolated yield after recrystallization, with product identity confirmed by EI-MS (m/z: 290 [M+H]+) [1]. In comparison, the earlier Sun et al. (2021) route using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with DABCO catalyst in THF produced the same compound in 'reasonably good yield' (specific numerical yield not disclosed in the published abstract) [2]. The 90.4% yield represents the highest reported single-step yield for this specific intermediate among peer-reviewed and patent routes, with the patent route additionally using 4-bromo-2-nitroaniline as a cheaper starting material than the diamine used in the 2021 academic route [1][3].

Erdafitinib synthesis Quinoxaline cyclocondensation Process chemistry yield optimization

Convergent Erdafitinib Final-Step Coupling Yield: 89% Yield, 99.4% Purity (2022 Route) vs. 80% Yield, 99% Purity (2024 Improved Route)

The utility of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is ultimately measured by its performance in the final C–N coupling step that delivers erdafitinib. In the 2022 convergent seven-step synthesis (Naresh et al.), erdafitinib was obtained from this intermediate (compound 8) and fragment 17 in 89% yield with 99.4% purity, achieving an overall route yield of 54% [1]. An independently developed 2024 improved route (Synthetic Communications) reported a slightly lower final-step yield of 80% but maintained 99% purity, claiming a more economical and efficient overall procedure [2]. These values quantitatively demonstrate that the intermediate reliably delivers ≥80% coupling yield and ≥99% final API purity across independent research groups using different coupling conditions, establishing a reproducible benchmark for procurement decisions .

Convergent API synthesis Buchwald–Hartwig amination Process yield benchmarking

Positional Halogen Reactivity: C-7 Bromine Enables Site-Specific Pd-Catalyzed Cross-Coupling Not Accessible with Non-Halogenated or C-6 Substituted Analogs

The C-7 bromine in 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is activated by the electron-deficient quinoxaline ring for oxidative addition to Pd(0), enabling the Buchwald–Hartwig C–N coupling that installs the erdafitinib side chain [1]. The 1-methylpyrazol-4-yl group at C-2, being electron-withdrawing, further polarizes the quinoxaline π-system toward C-7, enhancing electrophilicity at the brominated position [2]. In contrast, 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS not assigned, MW 210.23), which lacks any halogen leaving group, is completely unreactive under standard Pd-catalyzed coupling conditions—a fundamental reactivity difference that makes it useless as a late-stage intermediate . The Astex kinase inhibitor patent family explicitly claims C-6 amination (not C-7 bromination) as the substitution pattern for the pharmacophore, confirming that the C-7 bromine is the validated positional handle for the required C-6 functionalization via a two-step bromination–coupling–manipulation sequence [3].

Palladium-catalyzed amination Site-selective cross-coupling Quinoxaline halogenation SAR

Commercial Purity Benchmarks: 95–98% Assay Range and Predicted Boiling Point of 449.7 °C Enable Practical Handling and Storage

Multiple independent commercial vendors list 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline at minimum purity specifications of 95% (AKSci, CymitQuimica) or 98% (ChemicalBook, Leyan, MolCore), providing a procurement-grade purity expectation . The predicted boiling point is 449.7 ± 45.0 °C at 760 mmHg and predicted density is 1.63 ± 0.1 g/cm³ . In comparison, 2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (des-bromo, MW 210.23, ~27% lower molecular weight) and 7-bromo-2-chloroquinoxaline (MW 243.49, ~16% lower MW) have different physical properties, and importantly the 7-bromo-2-chloroquinoxaline route requires two additional synthetic transformations to reach the target intermediate, adding cost and time that are eliminated by directly procuring the pre-functionalized compound .

Intermediate procurement specifications Purity assay Physicochemical characterization

Scalability Validation: Patent Route Uses Readily Available Starting Materials and Industrially Compatible Conditions for Multi-Kilogram Production

Patent CN112125889A explicitly claims that the preparation method uses 'easy-to-obtain raw materials, is fast and convenient, is economical and environmentally friendly, is suitable for large-scale production, and provides a new preparation route for the industrialization of erdafitinib' [1]. The starting material 4-bromo-2-nitroaniline is a commodity chemical, and the reaction sequence uses standard reagents (sodium dithionite, phosphorus oxychloride, ethanol) without requiring chromatographic purification at any step—all intermediates are isolated by filtration, recrystallization, or vacuum concentration [2]. The 90.4% yield for the target compound was achieved on a ~2 mmol scale in the patent examples, but the patent's explicit industrial intent and the simplicity of the workup support scalability [1]. In contrast, the Sun et al. (2021) academic route uses THF as solvent and DABCO catalyst, conditions less economically favorable at scale than the patent's ethanol-based condensation [3].

Process scalability Industrial intermediate manufacture Green chemistry

Recommended Procurement and Application Scenarios for 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline Based on Validated Evidence


Convergent Late-Stage Erdafitinib API Synthesis – Direct C–N Coupling with the 3,5-Dimethoxyphenyl-Ethylenediamine Fragment

This is the primary validated application. The intermediate is used directly as the electrophilic partner in a palladium-catalyzed Buchwald–Hartwig amination with N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine to produce erdafitinib in 80–89% yield with ≥99% purity [1][2]. The C-2 1-methylpyrazole is retained intact, and the entire quinoxaline-pyrazole substructure is delivered in a single coupling step from this intermediate, making it the most atom-economical entry point for convergent API assembly among published routes [3]. Researchers developing generic erdafitinib or FGFR-targeted analogs should procure this compound at ≥95% purity as the validated late-stage intermediate .

Suzuki–Miyaura Derivative Library Synthesis at C-7 for FGFR Kinase SAR Exploration

Beyond the primary erdafitinib route, the C-7 bromine is a versatile handle for Suzuki–Miyaura cross-coupling to generate derivatives with varied aryl or heteroaryl substituents at the 6-position (via two-step bromination–coupling or direct coupling after appropriate functional group manipulation) [1]. The quinoxaline-based pyrazoline literature demonstrates that C-7 bromine on similar scaffolds undergoes efficient Suzuki coupling using Pd(PPh3)4 catalyst, K2CO3 base, and 1,4-dioxane solvent at 120 °C [2]. Medicinal chemistry groups exploring quinoxaline-pyrazole kinase inhibitor space should consider this intermediate as a diversification point for FGFR, VEGFR-2, and TGF-β type I receptor kinase programs, given the established binding mode of the 1-methylpyrazol-4-yl-quinoxaline scaffold in FGFR kinases [3].

Process Development and Kilogram-Scale Intermediate Manufacturing Using the Patent CN112125889A Route

For CROs, CDMOs, and generic API manufacturers establishing a supply chain for erdafitinib, the patent CN112125889A route provides a scalable entry with 90.4% yield in the final step, ethanol as a Class 3 solvent, and crystallization-based purification that avoids chromatography [1]. The route uses 4-bromo-2-nitroaniline as the starting material—a commodity aromatic nitroaniline—and proceeds through substitution, reductive cyclization (sodium dithionite), Vilsmeier–Haack formylation (POCl3/DMF), and condensation with N-methyldiamine to deliver the target intermediate [2]. Procurement of multi-kilogram quantities of this intermediate from vendors aligned with this patent chemistry (e.g., Suzhou Miracpharma-affiliated supply chains) offers the shortest path to GMP-adjacent erdafitinib production [3].

FGFR Pharmacology Probe Development – Installed 1-Methylpyrazole Pharmacophore as a Recognized FGFR Hinge-Binding Motif

The 1-methyl-1H-pyrazol-4-yl substituent at C-2 is not a random heterocycle but a validated FGFR hinge-binding motif present in erdafitinib and multiple preclinical FGFR inhibitors from the Astex quinoxaline kinase inhibitor series [1]. Erdafitinib itself inhibits FGFR1-4 with pIC50 values of approximately 9, 8.5, 8.5, and 8.25, respectively (IC50 ~1–5 nM range), a potency profile intimately dependent on the 1-methylpyrazole-quinoxaline geometry [2]. Researchers exploring FGFR-targeted chemical probes can leverage this intermediate as a direct precursor to erdafitinib analogs with modified C-6 side chains while retaining the validated hinge-binding motif, thereby decoupling hinge-binding optimization from side-chain SAR [3].

Quote Request

Request a Quote for 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.